molecular formula C40H74N2O2 B12679869 2-(2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl oleate CAS No. 82799-41-5

2-(2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl oleate

Cat. No.: B12679869
CAS No.: 82799-41-5
M. Wt: 615.0 g/mol
InChI Key: RHTUFTVIAUFAFS-NADBREJJSA-N
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Description

2-(2-heptadec-8-enyl-4,5-dihydroimidazol-1-yl)ethyl octadec-9-enoate is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of an imidazoline ring and long aliphatic chains, which contribute to its diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-heptadec-8-enyl-4,5-dihydroimidazol-1-yl)ethyl octadec-9-enoate typically involves the reaction of heptadec-8-enylamine with octadec-9-enoic acid under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-heptadec-8-enyl-4,5-dihydroimidazol-1-yl)ethyl octadec-9-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the imidazoline ring or the aliphatic chains.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted imidazolines.

Scientific Research Applications

2-(2-heptadec-8-enyl-4,5-dihydroimidazol-1-yl)ethyl octadec-9-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifier in various chemical processes.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Studied for its role in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of lubricants and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-(2-heptadec-8-enyl-4,5-dihydroimidazol-1-yl)ethyl octadec-9-enoate involves its interaction with lipid membranes, altering their permeability and stability. The imidazoline ring can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-oleylamidoethyl)-2-noroleyl-2-imidazoline
  • (Z,Z)-1-ethyl-2-(8-heptadecenyl)-4,5-dihydro-1-[2-[(1-oxo-9-octadecenyl)amino]ethyl]-1H-imidazolium ethyl sulfate

Uniqueness

2-(2-heptadec-8-enyl-4,5-dihydroimidazol-1-yl)ethyl octadec-9-enoate stands out due to its specific combination of long aliphatic chains and the imidazoline ring, which confer unique amphiphilic properties. This makes it particularly effective in applications requiring both hydrophobic and hydrophilic interactions.

Properties

CAS No.

82799-41-5

Molecular Formula

C40H74N2O2

Molecular Weight

615.0 g/mol

IUPAC Name

2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethyl (Z)-octadec-9-enoate

InChI

InChI=1S/C40H74N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-41-35-36-42(39)37-38-44-40(43)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-38H2,1-2H3/b19-17+,20-18-

InChI Key

RHTUFTVIAUFAFS-NADBREJJSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC1=NCCN1CCOC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC1=NCCN1CCOC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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